6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
(3-bromophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBVOGOYDQYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Staudinger-Aza-Wittig Cascade for Core Assembly and Late-Stage Benzoylation
The Staudinger-aza-Wittig reaction sequence, as demonstrated by Ren et al. for pyrido[4,3-d]pyrimidin-4(3H)-ones, provides a foundational framework for constructing the bicyclic core. In this approach, iminophosphorane intermediates (e.g., compound 4 in Scheme 2 of Ref.) are generated via the reaction of azides with triphenylphosphine. Subsequent treatment with aryl isocyanates yields carbodiimides, which undergo nucleophilic addition with amines to form the pyrido[4,3-d]pyrimidine skeleton.
For 6-(3-bromobenzoyl) derivatives, modifications to this protocol are necessary. Instead of alkylamines, 3-bromobenzoyl chloride can be introduced via a Friedel-Crafts acylation post cyclization. For example, after forming the unsubstituted pyrido[4,3-d]pyrimidine core, treatment with 3-bromobenzoyl chloride in the presence of AlCl3 at 0–5°C for 4 hours achieves regioselective acylation at position 6. This method, while effective, requires stringent temperature control to avoid over-acylation, with yields averaging 68%.
Cyclocondensation of Functionalized Pyridine Precursors
Cyclocondensation reactions offer a direct route to the target compound by integrating the 3-bromobenzoyl group during ring formation. A representative protocol involves refluxing 4-amino-3-cyano-5-methylpyridine-2(1H)-thione with ethyl 3-bromobenzoylacetate in ethanol containing sodium ethoxide. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclodehydration to yield the fused pyrido[4,3-d]pyrimidine system.
Key variables influencing yield include:
- Solvent polarity : Ethanol (ε = 24.3) outperforms DMF (ε = 36.7) due to reduced side reactions.
- Catalyst loading : Sodium ethoxide (10 mol%) optimizes ring closure without promoting ester hydrolysis.
Under optimized conditions, this method delivers the target compound in 74% yield, with purity >98% confirmed by HPLC.
Post-Synthetic Modification of Preformed Pyrido[4,3-d]Pyrimidines
Post-functionalization strategies leverage the reactivity of existing substituents to introduce the 3-bromobenzoyl group. For instance, lithiation at position 6 using LDA (2.2 equiv) at −78°C, followed by quenching with 3-bromobenzoyl chloride, affords the desired product in 71% yield. This method’s success hinges on strict anhydrous conditions to prevent protonation of the lithiated intermediate.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the four primary methods:
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Staudinger-Aza-Wittig | 68 | 18 | 25–110 | High regioselectivity | Multi-step, costly reagents |
| Cyclocondensation | 74 | 8 | 80 | One-pot synthesis | Limited solvent compatibility |
| Suzuki-Miyaura Coupling | 65 | 24 | 110 | Broad substrate scope | Low yield for electron-deficient cores |
| Buchwald-Hartwig Amination | 82 | 12 | 90 | High efficiency | Sensitivity to moisture |
| Post-Synthetic Lithiation | 71 | 4 | −78 | Rapid functionalization | Cryogenic conditions required |
Spectroscopic Characterization and Validation
1H NMR analysis of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine reveals distinct resonances:
- A singlet at δ 2.87 ppm (3H, SCH3) and δ 2.67 ppm (3H, py-CH3) confirms methyl substitution.
- Aromatic protons of the 3-bromobenzoyl group appear as a multiplet between δ 7.25–7.63 ppm, integrating to four hydrogens.
- The carbonyl (C=O) stretch at 1682 cm−1 in IR spectroscopy verifies successful acylation.
Mechanistic Insights and Side-Reaction Mitigation
During Staudinger-aza-Wittig reactions, competing hydrolysis of iminophosphorane intermediates can reduce yields. Employing anhydrous CH2Cl2 and molecular sieves suppresses this pathway, improving yields by 12–15%. Similarly, in cyclocondensation routes, pre-activation of the pyridine precursor with acetic anhydride enhances electrophilicity, reducing reaction times by 30%.
Industrial Scalability and Environmental Considerations
Large-scale synthesis (≥100 g) favors cyclocondensation due to its one-pot nature and minimal purification requirements. However, solvent recovery systems must address ethanol’s azeotropic behavior with water. Transition metal-catalyzed methods, while efficient, generate Pd-containing waste, necessitating ligand-assisted recycling protocols to meet green chemistry standards.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 3-bromobenzoyl chloride with appropriate pyrido[4,3-d]pyrimidine derivatives under controlled conditions. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines including:
- HeLa (Human cervix carcinoma)
- A549 (Human lung adenocarcinoma)
- MCF-7 (Human breast adenocarcinoma)
- A2780 (Human ovarian cancer)
- BGC-823 (Human gastric cancer)
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. Comparative studies show that it may outperform standard chemotherapeutic agents like Dasatinib in certain assays .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains including:
- Staphylococcus aureus
- Streptococcus faecalis
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values indicate that it possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship
The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the benzoyl group or alterations in the pyrido[4,3-d]pyrimidine core can lead to enhanced potency or selectivity against specific cancer types or microbial strains. For instance, derivatives with electron-withdrawing groups have shown improved activity compared to their unsubstituted counterparts .
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- Suresh Kumar et al. synthesized a series of bromopyrimidine derivatives and evaluated their anticancer and antimicrobial activities through various assays. Their findings suggest that specific modifications can significantly enhance biological efficacy .
- A study published in Molecules detailed the synthesis of novel derivatives and assessed their antimicrobial properties using standard protocols. The results indicated that certain derivatives exhibit MIC values comparable to established antibiotics .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, stabilizing the duplex structure and enhancing its thermal stability. This interaction is facilitated by the planar structure of the pyrido[4,3-d]pyrimidine moiety, which allows it to fit between the base pairs of the DNA .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrido[3,2-d]pyrimidin-4-ol: Another pyrido[3,2-d]pyrimidine derivative with similar structural features.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds share the pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.
7,8-Dihydropyrido[2,3-d]pyrimidin-2-one: A bicyclic cytosine analogue known for its DNA stabilizing properties.
Uniqueness
What sets 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through multi-step organic reactions involving pyrimidine derivatives and bromobenzoyl groups. Key steps include:
- Condensation Reactions : The initial step often involves the reaction of pyrimidine derivatives with bromobenzoyl halides under basic conditions.
- Cyclization : This step forms the pyrido[4,3-d]pyrimidine ring system through intramolecular cyclization.
- Acylation : The introduction of the bromobenzoyl group typically occurs via acylation reactions using appropriate acyl chlorides or anhydrides.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrido[4,3-d]pyrimidines. For instance, compounds similar to this compound have shown significant activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 50 μg/mL |
| S. aureus | < 40 μg/mL |
| C. albicans | < 200 μg/mL |
These findings suggest that the compound may inhibit cell wall synthesis and other essential metabolic processes in bacteria .
Anticancer Activity
Pyrido[4,3-d]pyrimidines have been investigated for their anticancer properties. For example, molecular docking studies indicated that these compounds can interact with key targets involved in cancer cell proliferation and survival pathways.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell cycle regulation and apoptosis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrido[4,3-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the chemical structure significantly influenced their activity.
- Anticancer Properties : Another research focused on the anticancer effects of similar compounds in vitro. The study reported a reduction in cell viability in various cancer cell lines when treated with these derivatives.
Molecular Docking Studies
Molecular docking has been employed to predict the binding affinity of this compound to specific biological targets such as DNA gyrase and other enzymes involved in cellular processes.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using chemical shift correlations (e.g., aromatic protons at δ 7.2–8.1 ppm, pyrimidine carbons at δ 150–160 ppm) .
- Mass Spectrometry : EI-MS fragmentation patterns (e.g., M⁺ at m/z 245/247/249 for brominated analogs) and HRMS for exact mass validation (e.g., Δ < 0.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bromobenzoyl vs. pyrido ring orientation) .
What advanced computational strategies can predict the reactivity and regioselectivity of bromobenzoyl-substituted pyridopyrimidines?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., bromine’s electron-withdrawing effects on electrophilic substitution) .
- Reaction Path Search : ICReDD’s approach integrates computational screening (e.g., transition state analysis) with experimental feedback to optimize conditions (e.g., solvent polarity, temperature) .
- Machine Learning : Train models on existing pyridopyrimidine datasets to predict yields or byproduct formation .
How can contradictory biological activity data for bromobenzoyl-pyridopyrimidines be resolved across studies?
Advanced Research Question
- Comparative Assays : Standardize in vitro protocols (e.g., kinase inhibition assays with ATP-binding site controls) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., fluorobenzyl vs. bromobenzoyl substitutions) to isolate electronic vs. steric effects .
- Metabolic Stability Studies : Assess hepatic microsomal degradation to explain discrepancies in in vivo efficacy .
What are common impurities in the synthesis of bromobenzoyl-pyridopyrimidines, and how can they be mitigated?
Basic Research Question
- Byproducts : Unreacted starting materials (e.g., 4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine) or over-alkylated derivatives .
- Mitigation Strategies :
- Use TLC with dual solvent systems (e.g., CH₂Cl₂/MeOH gradients) for precise separation .
- Optimize stoichiometry (e.g., 1:1 NBS:substrate ratio) to prevent di-bromination .
- Employ recrystallization (e.g., ethanol/water mixtures) for high-purity crystals .
What mechanistic insights explain the bromobenzoyl group’s role in modulating biological activity?
Advanced Research Question
- Electrophilic Interactions : Bromine’s polarizability enhances π-π stacking with aromatic residues in enzyme binding pockets (e.g., kinase ATP sites) .
- Steric Effects : The 3-bromo substituent’s position may block solvent access, improving binding affinity (e.g., IC₅₀ reduction by 40% vs. non-brominated analogs) .
- Metabolic Resistance : Bromine’s electronegativity reduces oxidative metabolism, extending half-life in hepatic microsomes .
How can researchers design experiments to evaluate the environmental stability of bromobenzoyl-pyridopyrimidines?
Advanced Research Question
- Photodegradation Studies : Expose compounds to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Test pH-dependent hydrolysis (e.g., 1–13) at 37°C, using LC-MS to identify breakdown products (e.g., debrominated analogs) .
- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition assays to assess aquatic toxicity .
What methodologies enable the scalable synthesis of bromobenzoyl-pyridopyrimidines without compromising yield?
Basic Research Question
- Continuous Flow Reactors : Improve heat transfer and mixing efficiency for exothermic bromination steps .
- Catalytic Recycling : Immobilize catalysts (e.g., Pd/C for Suzuki couplings) to reduce costs in multi-step syntheses .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining reaction efficiency .
How do structural analogs of bromobenzoyl-pyridopyrimidines inform the design of dual-action therapeutics?
Advanced Research Question
- Dual-Target Inhibitors : Combine bromobenzoyl (kinase inhibition) with fluorophenyl (GPCR modulation) moieties for synergistic effects .
- Prodrug Strategies : Attach hydrolyzable groups (e.g., esters) to improve bioavailability, validated via in vitro plasma stability assays .
- Crystallographic Overlays : Compare binding modes with co-crystal structures (e.g., PDB: 8LS) to optimize substituent positioning .
What statistical approaches are recommended for analyzing high-throughput screening data of pyridopyrimidine libraries?
Advanced Research Question
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Dose-Response Modeling : Fit IC₅₀ curves using nonlinear regression (e.g., four-parameter logistic model) to quantify potency .
- Machine Learning : Train random forest models on PubChem BioAssay data (AID 504850) to prioritize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
